(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate
Description
(E)-4-(4-Hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a cationic pyrylium salt characterized by a conjugated π-system, featuring a hydroxystyryl substituent at the 4-position and phenyl groups at the 2- and 6-positions of the pyran-ylium core. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents and stabilizes the cationic structure.
Properties
CAS No. |
1572034-62-8 |
|---|---|
Molecular Formula |
C25H19BF4O2 |
Molecular Weight |
438.23 |
IUPAC Name |
4-[(E)-2-(2,6-diphenylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h1-18H;/q;-1/p+1/b12-11+; |
InChI Key |
AAFJMHQAOUYRDE-CALJPSDSSA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process:
Formation of the Pyran Ring: The initial step often involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form the pyran ring.
Styryl Group Introduction: The hydroxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyran ring and styryl group can be reduced under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyran ring can lead to a fully saturated ring structure.
Scientific Research Applications
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrylium Salts
Pyrylium salts share a common aromatic oxonium core but differ in substituents and counterions, leading to variations in stability, solubility, and electronic properties. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Pyrylium Tetrafluoroborate Derivatives
| Compound Name | Substituents (Positions) | Key Structural Features | Similarity Score* |
|---|---|---|---|
| 4-(4-Fluorophenyl)-2,6-diphenylpyrylium BF₄⁻ | 4-Fluorophenyl, 2,6-diphenyl | Electron-withdrawing F enhances stability | 1.00 |
| 2,4,6-Triphenylpyrylium BF₄⁻ | 2,4,6-Triphenyl | Symmetric structure; high π-conjugation | 0.88 |
| 4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) BF₄⁻ | Bis-pyrylium linked via phenylene | Extended conjugation; dimeric structure | 0.88 |
| Target Compound | 4-(4-Hydroxystyryl), 2,6-diphenyl | Hydroxyl group enables H-bonding; (E)-styryl enhances conjugation | — |
*Similarity scores based on structural alignment (0–1 scale) .
Key Differences:
Electronic Properties :
- The hydroxystyryl group in the target compound introduces a hydroxyl moiety capable of intramolecular hydrogen bonding, which may redshift absorption/emission spectra compared to fluorophenyl or phenyl derivatives .
- The triphenylpyrylium analogue (similarity score 0.88) lacks extended conjugation beyond the core, resulting in shorter absorption wavelengths than the target compound .
Solubility and Stability: The tetrafluoroborate counterion (common across all compounds) improves solubility in organic solvents like acetonitrile or DMF compared to perchlorate salts . The hydroxyl group in the target compound may reduce thermal stability relative to non-polar analogues like 2,4,6-triphenylpyrylium BF₄⁻ .
Synthetic Accessibility :
- Hydroxystyryl-substituted pyrylium salts require multi-step synthesis, including Wittig or Heck coupling for styryl group introduction, whereas triphenyl derivatives are synthesized via simpler acid-catalyzed condensations .
Biological Activity
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a complex organic compound with significant biological activity. This article explores its structural characteristics, biological mechanisms, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Hydroxystyryl Group : Contributes to its antioxidant properties.
- Diphenyl Substituents : Enhances photophysical properties and biological interactions.
- Tetrafluoroborate Anion : Stabilizes the compound and influences its solubility.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C25H19BF4O2 |
| Molecular Weight | 438.23 g/mol |
| CAS Number | 475100-56-2 |
| IUPAC Name | 4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol; tetrafluoroborate |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Antioxidant Activity : The hydroxyl group scavenges free radicals, reducing oxidative stress.
- Enzyme Inhibition : It inhibits tyrosinase (TYR), an enzyme involved in melanin biosynthesis, making it a candidate for anti-melanogenic applications.
- Fluorescent Properties : Its strong fluorescence emission allows for applications in biological imaging.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antioxidant Properties
Studies indicate that the compound exhibits significant antioxidant activity. For instance, it has been shown to effectively quench radical species in vitro, comparable to established antioxidants.
Inhibition of Tyrosinase
In vitro assays have revealed that this compound can inhibit tyrosinase activity. This is particularly relevant for skin whitening products and treatments for hyperpigmentation.
Case Studies and Research Findings
-
Antioxidant Efficacy
Compound EC50 (μM) This compound 9.0 ± 0.3 Reference Antioxidant 13.0 ± 1.1 - Tyrosinase Inhibition
Applications
The unique properties of this compound lend themselves to various applications:
- Cosmetics : Used in formulations aimed at reducing hyperpigmentation.
- Pharmaceuticals : Potential therapeutic agent in oxidative stress-related diseases.
- Materials Science : Explored for use in organic semiconductors due to its photophysical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of 4-hydroxybenzaldehyde with a 2,6-diphenylpyrylium precursor under acidic conditions, followed by counterion exchange with tetrafluoroboric acid (HBF₄). Key steps include:
- Step 1 : Formation of the pyrylium core via cyclization of 1,5-diketones or via aldol condensation.
- Step 2 : Styryl group introduction via Knoevenagel condensation with 4-hydroxybenzaldehyde.
- Step 3 : Counterion exchange using NaBF₄ or NH₄BF₄ in anhydrous solvents (e.g., acetonitrile).
- Optimization : Control reaction pH (<2) to stabilize the pyrylium intermediate and use inert atmospheres to prevent oxidation of the styryl group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- UV-Vis Spectroscopy : A strong absorption band in the visible to near-infrared (NIR) region (λₐᵦₛ ~500-1064 nm) confirms extended π-conjugation. For example, similar pyrylium derivatives exhibit λₐᵦₛ at 1048–1061 nm in NIR applications .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl groups), the hydroxystyryl vinyl proton (δ ~6.8–7.5 ppm, J = 16 Hz for E-configuration), and downfield-shifted pyranylium protons (δ ~8.0–9.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M-BF₄]⁺ peaks, with isotopic patterns matching the molecular formula .
Advanced Research Questions
Q. How does this compound perform as a NIR sensitizer in photopolymerization, and what limitations exist under aerobic conditions?
- Methodological Answer :
- Mechanism : The compound acts as a photoinitiator in a four-component system (NIR dye/iodonium salt/phosphine/thermal initiator). Upon NIR irradiation (e.g., 1064 nm), it generates radicals via electron transfer from the excited dye to the iodonium salt, initiating free-radical polymerization (FRP) of methacrylates .
- Limitations : High inhibition time (~100 s) under air due to oxygen quenching of radicals. Solutions include:
- Additives : Use of oxygen scavengers (e.g., thiols) or co-initiators (e.g., amines).
- Process Optimization : Pre-purge with inert gas (N₂/Ar) to reduce O₂ interference .
Q. What strategies enhance the photostability and quantum yield of this compound in bioimaging applications?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce aggregation-caused quenching (ACQ) and improve Stokes shifts.
- Encapsulation : Use nanoparticles (e.g., silica or PLGA) to shield the dye from photobleaching.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the excited state, increasing fluorescence quantum yield (Φ) by up to 20% compared to aqueous media .
Q. How do substituents on the pyrylium core influence electrochemical properties for organic electronics?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Pyrylium derivatives exhibit reversible reduction peaks (E₁/₂ ~ -0.5 to -1.2 V vs. Ag/Ag⁺) linked to electron-deficient cores. Substituents like -OH or -OCH₃ shift E₁/₂ positively by ~0.3 V due to resonance effects.
- Applications : Lower LUMO energies (~-3.5 eV) make these compounds suitable as electron-transport materials in OLEDs or as n-type dopants .
Data Contradictions and Resolution
Q. Conflicting reports on polymerization efficiency under NIR irradiation: How can experimental variables reconcile discrepancies?
- Analysis : While some studies report rapid FRP initiation (e.g., <30 s under N₂), others note slow kinetics (~100 s) in air. Variables include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
